4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
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Overview
Description
4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines chromeno and pyridinyl moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromeno[4,3-b]pyridin-2-one core, followed by nitration and subsequent amide formation. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow reactors and automated systems to handle the complex reaction steps .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chromeno moiety can be hydrogenated to form a dihydro derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
- 5H-chromeno[4,3-b]pyridin-5-one derivatives
Uniqueness
4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-11-7-8-13(10-15(11)24(27)28)20(25)23-17-9-12(2)18-19(22-17)14-5-3-4-6-16(14)29-21(18)26/h3-10H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXOZEYHODNPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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